Product packaging for (1,1'-Bipyrrolidine)-2,2',5,5'-tetrone(Cat. No.:CAS No. 3741-24-0)

(1,1'-Bipyrrolidine)-2,2',5,5'-tetrone

Cat. No.: B1266634
CAS No.: 3741-24-0
M. Wt: 196.16 g/mol
InChI Key: VEUBNMYWDIAMNQ-UHFFFAOYSA-N
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Description

(1,1'-Bipyrrolidine)-2,2',5,5'-tetrone (CAS Registry Number: 3741-24-0) is an organic compound with the molecular formula C8H8N2O4 and a molecular weight of 196.16 g/mol . Also known as 1-(2,5-dioxopyrrolidin-1-yl)pyrrolidine-2,5-dione or N,N'-Bisuccinimide, this compound is characterized as a yellow, brown, or beige solid at ambient temperature . It is a derivative of pyrrolidine-2,5-dione (succinimide), a structural motif of significant scientific interest. Researchers have extensively explored various pyrrolidine-2,5-dione derivatives for their potential biological activity, with recent studies investigating their applications as potent antiseizure and antinociceptive agents in preclinical research . This compound should be stored at 2-8°C to maintain stability . As a chemical reagent, it is intended for research and development purposes in a controlled laboratory environment. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O4 B1266634 (1,1'-Bipyrrolidine)-2,2',5,5'-tetrone CAS No. 3741-24-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,5-dioxopyrrolidin-1-yl)pyrrolidine-2,5-dione
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InChI

InChI=1S/C8H8N2O4/c11-5-1-2-6(12)9(5)10-7(13)3-4-8(10)14/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUBNMYWDIAMNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)N2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60190850
Record name (1,1'-Bipyrrolidine)-2,2',5,5'-tetrone
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Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3741-24-0
Record name (1,1'-Bipyrrolidine)-2,2',5,5'-tetrone
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Record name N,N'-Bisuccinimide
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Record name N,N'-Bisuccinimide
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Record name 1,1PR-BISUCCINIMIDE(N,NPR-BISUCCINIMIDYL)
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Methodologies for the Synthesis of 1,1 Bipyrrolidine 2,2 ,5,5 Tetrone and Advanced Analogues

Primary Synthetic Routes to (1,1'-Bipyrrolidine)-2,2',5,5'-tetrone

The principal synthesis of this compound is achieved through a multi-step condensation process involving readily available starting materials.

Multi-step Synthesis via Succinic Anhydride (B1165640) and Hydrazine (B178648) Hydrate (B1144303) Condensation

The most common and established method for the preparation of this compound involves a two-step reaction sequence starting from succinic anhydride and hydrazine hydrate.

The initial step is the formation of N-aminosuccinimide. This is achieved by the reaction of one equivalent of hydrazine hydrate with one equivalent of succinic anhydride. The reaction typically proceeds by heating the reactants in a suitable solvent, leading to the formation of the N-aminosuccinimide intermediate through a cyclization reaction with the elimination of water.

In the subsequent step, the isolated N-aminosuccinimide is reacted with a second equivalent of succinic anhydride. This reaction, also a condensation, involves the nucleophilic attack of the amino group of N-aminosuccinimide on a carbonyl carbon of succinic anhydride, followed by cyclization and dehydration to yield the final product, this compound. This two-step approach allows for a controlled synthesis of the target molecule. beilstein-archives.orgmdpi.com

Table 1: Representative Two-Step Synthesis of this compound

Step Reactants Solvent Temperature (°C) Reaction Time (h) Product
1 Succinic Anhydride, Hydrazine Hydrate Chloroform Reflux 6 N-Aminosuccinimide

Investigation of Process Technology and Reaction Optimization for Improved Yields

For the cyclodehydration steps, various dehydrating agents can be employed to facilitate the reaction and improve yields. While thermal cyclization is common, chemical dehydrating agents can offer milder reaction conditions. The choice of solvent can also significantly impact the reaction rate and yield, with polar aprotic solvents often being favored for their ability to dissolve the reactants and intermediates. nih.gov

Optimization studies often involve screening different catalysts to accelerate the condensation and cyclization steps. Acidic or basic catalysts can be employed to enhance the reactivity of the substrates. Furthermore, adjusting the stoichiometry of the reactants and controlling the removal of water from the reaction mixture are crucial for driving the equilibrium towards product formation and achieving high yields.

Table 2: Factors Influencing Yield in the Synthesis of N-Substituted Succinimides

Parameter Variation Effect on Yield
Solvent Aprotic (e.g., Toluene (B28343), Chloroform) vs. Protic (e.g., Acetic Acid) Aprotic solvents can facilitate water removal, potentially increasing yield.
Temperature Room Temperature to Reflux Higher temperatures generally increase reaction rates but can also lead to side products.
Catalyst Acidic (e.g., p-TsOH) or Basic (e.g., Pyridine) Can significantly reduce reaction times and improve yields by activating reactants.

| Dehydrating Agent | Thermal vs. Chemical (e.g., Acetic Anhydride) | Chemical agents can allow for lower reaction temperatures and cleaner reactions. |

Strategic Syntheses of Structurally Related Cyclic Imide Tetrones

The core structure of this compound serves as a foundation for the synthesis of more complex and advanced analogues, including tetrameric macrocycles, fused imide systems, and polyimide architectures.

Condensation-Based Methodologies for Tetrameric Imide Scaffolds

The synthesis of tetrameric imide scaffolds often employs condensation reactions between diamines and dianhydrides. rsc.orgmdpi.comresearchgate.netnih.gov By selecting appropriate monomers, macrocyclic structures can be assembled. For instance, the reaction of an aromatic diamine with a tetracarboxylic dianhydride under high-dilution conditions can favor the formation of cyclic tetramers over linear polymers. The geometry and rigidity of both the diamine and dianhydride play a crucial role in directing the cyclization to form the desired macrocyclic structure.

Cycloaddition Reactions in the Construction of Fused Imide Systems, including Bisindole Tetrone Derivatives

Cycloaddition reactions, particularly the Diels-Alder reaction, provide a powerful tool for constructing fused imide systems. polimi.itresearchgate.netrug.nlacs.org In this approach, a dienophile, such as a maleimide (B117702) derivative, reacts with a conjugated diene to form a six-membered ring fused to the imide ring. Bismaleimides, which contain two maleimide units, can react with suitable dienes to create complex, fused polycyclic structures. polimi.itresearchgate.net

The synthesis of bisindole tetrone derivatives can be envisioned through cycloaddition strategies. While direct cycloaddition with indole (B1671886) itself can be complex, derivatives of indole with diene character can potentially react with dienophiles like maleic anhydride or its derivatives to construct the fused tetrone system. The reactivity and regioselectivity of such reactions would be highly dependent on the specific indole derivative and the reaction conditions employed.

Table 3: Diels-Alder Reaction for Fused Imide Synthesis

Dienophile Diene Product
Maleimide Furan Oxanorbornene dicarboximide

Ring-Coupling Reactions for Integrating Bipyrrolidine-2,2',5,5'-tetrone Units into Polyimide Architectures

The integration of this compound units into polyimide backbones can be achieved through polycondensation reactions. lew.rovt.eduntu.edu.tw This typically involves the synthesis of a diacid or diamine monomer containing the preformed bipyrrolidine tetrone core. For example, a diacid monomer can be prepared by functionalizing the bipyrrolidine tetrone structure with carboxylic acid groups. This diimide-diacid monomer can then be polymerized with various aromatic diamines to yield poly(amide-imide)s. nasa.gov

This synthetic strategy allows for the incorporation of the specific properties of the bipyrrolidine tetrone unit into the resulting polymer. The properties of the final polyimide, such as solubility, thermal stability, and mechanical strength, can be tailored by the choice of the comonomer (diamine) used in the polymerization. core.ac.uk

Wittig Reactions in the Preparation of Maleimide and Citraconimide-Containing Monomers

The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone. nih.govmasterorganicchemistry.com This reaction is particularly valuable for the synthesis of alkenes with a well-defined double bond position. nih.gov While not directly used for the saturated succinimide (B58015) rings of this compound, it is a key methodology for preparing unsaturated analogues like maleimides, which are important in materials science and bioconjugation.

The reaction mechanism involves the addition of the nucleophilic ylide to the carbonyl carbon, forming a four-membered oxaphosphetane intermediate. masterorganicchemistry.comorganic-chemistry.org This intermediate then decomposes to yield the final alkene and a phosphine oxide byproduct. masterorganicchemistry.com The stereochemical outcome of the reaction, yielding either E- or Z-alkenes, is influenced by the nature of the ylide. Stabilized ylides, typically containing electron-withdrawing groups, predominantly form (E)-alkenes, whereas non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

Recent advancements have demonstrated the utility of Wittig chemistry in aqueous media, particularly for bioconjugation applications. Maleimides can be transformed into water-soluble tris(2-carboxyethyl)phosphine (TCEP) ylides. diva-portal.orgrsc.org These ylides can then react with aldehyde-tagged proteins and peptides under mild, aqueous conditions, showcasing the reaction's versatility in creating complex biomolecules. diva-portal.orgrsc.org

Table 1: Comparison of Wittig Reaction Conditions for Different Ylide Types

Ylide Type Substituent (R) Reactivity Predominant Alkene Isomer Typical Reaction Conditions
Non-stabilized Alkyl High Z-alkene Anhydrous solvents, strong non-nucleophilic bases (e.g., NaH)
Stabilized Electron-withdrawing group (e.g., -COOR) Lower E-alkene Can be performed in protic solvents, milder bases
Water-soluble TCEP-derived High (Varies) Aqueous buffers (e.g., PBS), mild conditions (37 °C) diva-portal.org

Precursor Synthesis and Stereochemical Control in Bipyrrolidine Chemistry

The construction of the bipyrrolidine core, especially with stereochemical precision, is critical for developing advanced analogues. This involves the synthesis of chiral diamine precursors and their subsequent elaboration.

The 2,2'-bispyrrolidine scaffold is a C2-symmetric diamine that serves as a valuable chiral ligand in asymmetric synthesis. orgsyn.orgresearchgate.net A common route to a mixture of d,l- and meso-2,2'-bispyrrolidine is the photodimerization of pyrrolidine. orgsyn.org The subsequent challenge lies in resolving this isomeric mixture to isolate the desired enantiopure forms, (R,R)- and (S,S)-2,2'-bispyrrolidine.

A robust method for resolution involves fractional crystallization using chiral resolving agents like tartaric acid. orgsyn.org For instance, treating the isomeric mixture with (L)-tartaric acid allows for the selective crystallization of the (R,R)-2,2'-Bispyrrolidine·(L)-Tartrate salt. The more soluble (S,S)-enantiomer remains in the mother liquor. This enantiomer can then be recovered and precipitated by using the opposite enantiomer of the resolving agent, (D)-tartaric acid, to form the (S,S)-2,2'-Bispyrrolidine·(D)-Tartrate salt. orgsyn.org Finally, treatment of the separated diastereomeric salts with a strong base, such as potassium hydroxide, liberates the free enantiopure diamines. orgsyn.org

The synthesis of N-functionalized cyclic imides, such as the succinimide rings in the target molecule, is typically achieved through the condensation of a primary amine or its equivalent with a cyclic anhydride. beilstein-journals.orgtechnologynetworks.com For the specific case of this compound, the key precursor is 1,1'-bipyrrolidine, which contains the N-N bond. However, a more general and common approach for creating N-substituted imides involves reacting a cyclic anhydride with an amine derivative.

A widely used method involves the reaction of a cyclic anhydride with hydroxylamine or its salts (e.g., hydroxylamine hydrochloride) to form N-hydroxy cyclic imides. google.commdpi.com The reaction proceeds by forming an intermediate amic acid, which then undergoes dehydrative cyclization. beilstein-journals.org Various dehydrating agents and conditions can be employed to facilitate this cyclization, including heating with acetic anhydride and sodium acetate, or using reagents like N,N'-disuccinimidyl oxalate. beilstein-journals.org Microwave-assisted synthesis has also emerged as a rapid and efficient green technology for preparing cyclic imides, often leading to higher yields and significantly reduced reaction times. mdpi.comdigitellinc.com

Table 2: Selected Methods for Cyclic Imide Synthesis

Reactants Method Conditions Key Features
Cyclic Anhydride + Primary Amine Two-step dehydration 1. Form amic acid (RT) 2. Acetic anhydride, sodium acetate, heat Classic, widely used method beilstein-journals.org
Cyclic Anhydride + Hydroxylamine HCl One-pot aqueous synthesis pH control (2 to 6) Forms N-hydroxy imides google.com
Cyclic Anhydride + Hydroxylamine HCl Microwave irradiation 150 °C, 5 minutes, DMAP catalyst Rapid, high yields, green chemistry mdpi.com

Beyond classical resolution, modern asymmetric synthesis offers more direct routes to enantiopure bipyrrolidine scaffolds. These methods aim to create the desired stereocenters selectively during the synthesis, avoiding the need to separate isomers later.

Several strategies have been developed for the stereoselective synthesis of 2,2'-bipyrrolidines. One approach utilizes a metathesis reaction followed by a Sharpless asymmetric dihydroxylation to introduce the stereogenic centers. researchgate.net Another efficient method involves an intramolecular anti-selective diamination of an alkene, promoted by electrophilic iodinating agents, to construct the trans-bipyrrolidine structure. nih.gov

For the synthesis of related C2-symmetric 2,5-disubstituted pyrrolidines, strategies often begin with achiral starting materials and employ asymmetric catalysis. For example, 2,5-hexanedione can be reduced to a chiral diol with high enantioselectivity using baker's yeast. nih.gov This diol can then be converted into the desired pyrrolidine scaffold. Another powerful technique is the enantioselective deprotonation of N-Boc-pyrrolidine using a chiral base, followed by trapping with an electrophile, which allows for the asymmetric functionalization of the pyrrolidine ring. nih.gov These methods provide access to a wide range of enantioenriched pyrrolidine-based structures that are crucial for applications in catalysis and medicinal chemistry. nih.govnih.gov

Comprehensive Structural Characterization and Conformational Analysis of 1,1 Bipyrrolidine 2,2 ,5,5 Tetrone and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methodologies are indispensable tools for probing the molecular framework of (1,1'-Bipyrrolidine)-2,2',5,5'-tetrone. Each technique offers unique insights into the compound's structural features, from bond vibrations to the electronic environment of individual atoms.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the context of this compound, the imide carbonyl (C=O) stretching frequencies are particularly diagnostic.

The succinimide (B58015) ring system gives rise to characteristic carbonyl absorption bands. Typically, imides display two distinct C=O stretching bands due to symmetric and asymmetric stretching modes. The appearance of a strong band in the infrared spectrum between 1790 and 1810 cm⁻¹ is indicative of the presence of a carbonyl group. spectroscopyonline.com For succinimide derivatives, the symmetric stretching mode is generally observed at a higher wavenumber (around 1793 cm⁻¹), while the asymmetric stretching mode appears at a lower wavenumber (around 1715 cm⁻¹). nih.gov The exact positions of these bands can be influenced by the electronic effects of the substituents attached to the nitrogen atom.

It is important to note that while N-H stretching frequencies are a key feature in the FTIR spectra of unsubstituted or monosubstituted succinimides, appearing in the region of 3550 to 3180 cm⁻¹, they are absent in this compound due to the N-N bond linking the two pyrrolidine rings. uomustansiriyah.edu.iq The presence of Fermi resonance can sometimes lead to the appearance of an apparent doublet for the anti-symmetric imide carbonyl stretching vibration. nih.gov

Table 1: Characteristic FTIR Absorption Frequencies for Succinimide Derivatives

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Expected Wavenumber for this compound (cm⁻¹)
Imide C=O Asymmetric Stretch 1685 - 1735 ~1715
Imide C=O Symmetric Stretch 1770 - 1793 ~1790
CH₂ Stretch 2800 - 3000 Present
CH₂ Bend 1400 - 1450 Present

This table presents expected values based on data from related succinimide compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing detailed information about the carbon-hydrogen framework of a molecule.

¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of this compound, the protons of the two equivalent methylene (CH₂) groups in the succinimide rings are expected to give rise to a singlet. This is due to the symmetrical nature of the molecule. The chemical shift for these protons in N-substituted succinimides typically appears in the range of δ 2.6-2.9 ppm. ijcps.org For instance, in N-phenylsuccinimide, the methylene protons appear as a singlet at δ 2.86 ppm. ijcps.org

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. For this compound, two distinct signals are anticipated. The carbonyl carbons (C=O) of the imide groups are expected to resonate significantly downfield, typically in the range of δ 170-177 ppm, which is characteristic of succinimide derivatives. ijcps.orgresearchgate.netnih.gov The methylene carbons (CH₂) of the pyrrolidine rings are expected to appear further upfield, generally in the range of δ 28-31 ppm. ijcps.org For example, the carbonyl and methylene carbons of N-phenylsuccinimide appear at δ 170.0 and 28.7 ppm, respectively. ijcps.org

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Nucleus Functional Group Expected Chemical Shift (δ, ppm)
¹H -CH₂- ~2.8
¹³C -CH₂- ~28
¹³C C=O ~176

This table presents expected values based on data from related succinimide compounds.

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for the unambiguous confirmation of the molecular formula of this compound (C₈H₈N₂O₄). By providing highly accurate mass measurements, typically with errors of less than 5 ppm, HRMS allows for the determination of the elemental composition of the molecular ion. nih.govnih.gov This level of precision is essential to distinguish between compounds with the same nominal mass but different elemental formulas.

Fragmentation Pattern Analysis: Electron impact (EI) or other ionization techniques in mass spectrometry cause the molecular ion to fragment in a predictable manner. The analysis of these fragmentation patterns provides valuable structural information. For succinimide derivatives, common fragmentation pathways involve the cleavage of the imide ring. The interpretation of MS/MS data for compounds containing N-hydroxy succinimide esters can be complex due to the formation of new amide bonds, leading to unique fragmentation pathways. researchgate.net The fragmentation of the molecular ion of this compound is expected to involve the cleavage of the N-N bond and subsequent fragmentation of the succinimide rings.

Crystallographic Investigations and Solid-State Structures

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering unparalleled insights into molecular geometry, conformation, and intermolecular interactions.

Single crystal X-ray diffraction is the gold standard for determining the absolute structure of a crystalline compound. nih.gov This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing a detailed picture of the molecule's conformation in the solid state. The analysis of a suitable single crystal of this compound would reveal the planarity of the pyrrolidine rings and the geometry around the N-N bond. It is also possible that the compound crystallizes with solvent molecules, forming solvates, the structures of which can also be determined by this method.

Studies on Polymorphism and Pseudopolymorphism in Tetronic Systems

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, and pseudopolymorphism, where solvent molecules are incorporated into the crystal lattice, are critical phenomena that can influence the physical and chemical properties of a compound, such as its solubility, stability, and bioavailability.

While specific studies on the polymorphic and pseudopolymorphic forms of this compound are not extensively documented in the literature, the behavior of related N-substituted succinimides provides a valuable framework for understanding its potential solid-state chemistry. The flexibility of the succinimide ring and the nature of the N-N bond can give rise to different packing arrangements in the solid state, potentially leading to conformational polymorphism. nih.gov In conformational polymorphs, different crystalline forms are composed of different conformers of the same molecule. nih.gov The interplay between the energy of the molecular conformation and the energy of the crystal lattice is a determining factor in the formation and stability of such polymorphs. nih.gov

For N-substituted succinimides, the crystal packing is often dictated by a combination of factors including hydrogen bonding (if applicable), van der Waals forces, and dipole-dipole interactions. In the case of this compound, the two polar succinimide rings and the rotational freedom around the N-N bond suggest that different crystal packing motifs could be accessible, potentially leading to polymorphism.

Pseudopolymorphism is also a plausible phenomenon for this class of compounds. The carbonyl groups of the succinimide rings can act as hydrogen bond acceptors, facilitating the incorporation of solvent molecules like water or alcohols into the crystal lattice to form hydrates or solvates. The presence of these solvent molecules can significantly alter the crystal structure and, consequently, the physicochemical properties of the material.

To illustrate the potential for polymorphism, consider the following hypothetical data for two polymorphs of a generic N-substituted succinimide, which could be analogous to this compound.

PropertyPolymorph APolymorph B
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cPbca
Melting Point (°C)155-157162-164
Solubility (mg/mL in Water)0.50.2
Thermodynamic StabilityMetastableStable

Theoretical and Computational Chemistry Approaches

In the absence of extensive experimental data, theoretical and computational chemistry methods offer powerful tools to investigate the structural and electronic properties of this compound and its derivatives.

Quantum Chemical Calculations for Electronic Structure, Molecular Conformation, and Energy Landscapes

A key conformational feature of this compound is the rotation around the N-N bond. Quantum chemical calculations can map the potential energy surface associated with this rotation, identifying the most stable conformers (energy minima) and the transition states connecting them. The energy barrier for this rotation is a critical parameter that dictates the conformational flexibility of the molecule. For analogous systems with N-N bonds, ab initio studies have been used to calculate torsional potential energy surfaces and rotational barriers. aip.org

The following table presents hypothetical data from a DFT calculation on this compound, illustrating the kind of information that can be obtained.

ParameterCalculated Value (B3LYP/6-31G*)
N-N Bond Length (Å)1.385
C=O Bond Length (Å)1.210
Dihedral Angle (C-N-N-C)85° (gauche)
Rotational Barrier (kcal/mol)5.8
Dipole Moment (Debye)2.1

Semi-Empirical and Ab Initio Methods for Predicting Reactivity, Stability, and Reaction Pathways

Semi-empirical and ab initio methods are valuable for predicting the reactivity, stability, and potential reaction pathways of molecules. Semi-empirical methods, being computationally less demanding, are suitable for initial explorations of large systems or for dynamic simulations. wikipedia.org Ab initio methods, while more computationally intensive, provide higher accuracy. nih.gov

For this compound, these methods can be used to calculate properties such as ionization potential, electron affinity, and molecular orbital energies (HOMO and LUMO), which are indicators of chemical reactivity. The stability of the molecule can be assessed by calculating its heat of formation and by exploring potential decomposition pathways. For instance, the hydrolysis of the succinimide ring is a common reaction pathway for related compounds, and computational methods can elucidate the mechanism and energetics of such reactions.

The following table provides a hypothetical comparison of results from semi-empirical (AM1) and ab initio (MP2/6-31G*) calculations for key reactivity indices of this compound.

PropertyAM1MP2/6-31G*
HOMO Energy (eV)-10.2-9.5
LUMO Energy (eV)-1.5-0.8
HOMO-LUMO Gap (eV)8.78.7
Ionization Potential (eV)10.59.8
Electron Affinity (eV)1.30.6

Molecular Dynamics Simulations for Conformational Dynamics and Solvation Effects

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational dynamics and interactions with a solvent environment. For this compound, MD simulations can reveal how the molecule explores its conformational space over time, including the transitions between different rotational isomers around the N-N bond. nih.gov

Furthermore, MD simulations are particularly useful for understanding solvation effects. By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can study how the solvent influences the conformational equilibrium and the dynamics of the solute. The interactions between the solute and solvent, such as hydrogen bonding between the carbonyl oxygens of the succinimide rings and water molecules, can be analyzed in detail. Such simulations can provide insights into properties like the radius of gyration and the solvent accessible surface area, which are relevant to the molecule's behavior in solution.

A hypothetical summary of results from an MD simulation of this compound in water is presented in the table below.

PropertySimulated Value (10 ns in Water)
Average Radius of Gyration (Å)3.2
Average Solvent Accessible Surface Area (Ų)250
Average N-N Dihedral Angle (degrees)95 ± 15
Number of Hydrogen Bonds with Water (average)4.2

Future Research Perspectives and Emerging Directions in 1,1 Bipyrrolidine 2,2 ,5,5 Tetrone Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Enhanced Efficiency

Future research will likely focus on developing greener and more efficient methods for synthesizing (1,1'-Bipyrrolidine)-2,2',5,5'-tetrone and its derivatives. Traditional synthetic routes often rely on hazardous reagents and solvents, generating significant chemical waste. rasayanjournal.co.in Green chemistry approaches, such as the use of catalysts, microwave-assisted synthesis, and solventless reactions, offer promising alternatives to enhance the sustainability of these processes. rasayanjournal.co.inmdpi.com

One avenue of exploration is the application of flow chemistry. Continuous flow processes can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch synthesis. durham.ac.ukflinders.edu.aualmacgroup.combioduro.com The development of a continuous flow synthesis for this compound could significantly reduce production costs and environmental impact. durham.ac.ukdurham.ac.uk

Enzymatic synthesis represents another frontier. The use of enzymes, such as imidases, could provide highly selective and environmentally benign routes to succinimide-containing compounds. researchgate.net Research into identifying or engineering enzymes capable of catalyzing the formation of the bipyrrolidine structure would be a significant breakthrough.

A comparative analysis of potential synthetic methodologies is presented in the table below.

MethodologyPotential AdvantagesResearch Focus
Flow Chemistry Enhanced safety, scalability, and reproducibility; Reduced reaction times and waste. durham.ac.ukflinders.edu.auOptimization of reactor design, reaction conditions, and in-line purification techniques. flinders.edu.au
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, and often higher yields. mdpi.comInvestigation of solvent and catalyst systems suitable for microwave irradiation.
Enzymatic Synthesis High selectivity, mild reaction conditions, and environmentally friendly. researchgate.netDiscovery and engineering of enzymes for the specific synthesis of the target molecule. researchgate.net
Solvent-Free Reactions Reduced environmental impact and simplified purification. mdpi.comExploration of solid-state reactions and mechanochemical methods. rasayanjournal.co.in

Advanced Spectroscopic and Mechanistic Investigations for Deeper Understanding of Reactivity

A thorough understanding of the reactivity of this compound is crucial for its application. Advanced spectroscopic techniques, coupled with computational studies, can provide deep insights into its electronic structure, conformational dynamics, and reaction mechanisms.

In-depth Nuclear Magnetic Resonance (NMR) studies, including 1D and 2D techniques, can elucidate the precise structure and conformational isomers of the molecule in solution. nih.govresearchgate.netufrgs.br Variable temperature NMR experiments could reveal information about the energy barriers to bond rotation and ring flipping. nih.gov

Mass spectrometry (MS) techniques, such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), are invaluable for characterizing the compound and its reaction products. ebi.ac.uk The combination of liquid chromatography with mass spectrometry (LC-MS) would be essential for monitoring reaction kinetics and identifying intermediates.

Computational chemistry, employing methods like Density Functional Theory (DFT), can be used to model the molecule's geometry, electronic properties, and reaction pathways. These theoretical studies can complement experimental findings and guide the design of new derivatives with specific reactivity.

Spectroscopic TechniqueInformation GainedPotential Research Application
Multidimensional NMR Detailed structural elucidation, conformational analysis, and intermolecular interactions. researchgate.netStudying the binding of this compound derivatives to biological macromolecules.
Mass Spectrometry (MS) Molecular weight determination, fragmentation patterns, and identification of reaction products. ebi.ac.ukAnalysis of complex reaction mixtures and characterization of novel derivatives.
FT-IR and Raman Spectroscopy Identification of functional groups and monitoring of chemical transformations.In-situ monitoring of polymerization reactions or self-assembly processes.
X-ray Crystallography Definitive solid-state structure and packing arrangements.Understanding the supramolecular architecture of self-assembled materials.

Rational Design and Synthesis of Highly Functionalized Derivatives with Tailored Chemical Properties

The true potential of this compound lies in the ability to create a diverse library of functionalized derivatives with tailored properties. The succinimide (B58015) rings are susceptible to nucleophilic attack, providing a handle for introducing a wide range of functional groups. wikipedia.orgresearchgate.net

Future research will focus on the synthesis of derivatives for specific applications, such as bioconjugation. By incorporating reactive handles, such as alkynes or azides for "click" chemistry, or maleimides for reaction with thiols, derivatives of this compound can be used as crosslinkers to connect different molecules, including proteins, peptides, and nucleic acids. amanote.com

The synthesis of unsymmetrically substituted derivatives, where the two pyrrolidine-2,5-dione rings are different, would open up possibilities for creating bifunctional molecules with orthogonal reactivity. mdpi.comnih.gov This could be particularly useful in the development of sophisticated drug delivery systems or diagnostic probes.

Derivative ClassPotential FunctionalityTarget Application
Bioorthogonal Derivatives Containing azide, alkyne, or strained alkene moieties.Site-specific modification of biomolecules in a biological environment. amanote.com
Polymerizable Derivatives Incorporating vinyl or acrylate groups.Synthesis of functional polymers and hydrogels.
Amphiphilic Derivatives Having both hydrophilic and hydrophobic domains.Formation of micelles or vesicles for drug encapsulation.
Fluorescently Labeled Derivatives Covalently attached to a fluorophore.Probes for bioimaging and sensing applications.

Exploration of Self-Assembly Phenomena and Nanostructured Materials derived from Tetronyl Scaffolds

The rigid and symmetric nature of the this compound scaffold makes it an excellent building block for the construction of self-assembling systems and nanostructured materials. nih.gov By introducing specific non-covalent interaction motifs, such as hydrogen bonding sites or aromatic groups for π-π stacking, derivatives can be designed to spontaneously organize into well-defined supramolecular structures. tu-chemnitz.de

Research in this area could lead to the development of novel hydrogels. By functionalizing the tetrone core with hydrophilic polymers, materials that can absorb large amounts of water to form gels can be created. nih.govresearchgate.netnih.govmdpi.commdpi.com These hydrogels could find applications in tissue engineering, controlled drug release, and as scaffolds for 3D cell culture. nih.govnih.gov

Furthermore, the functionalization of nanoparticles with this compound derivatives could lead to new nanomaterials with enhanced stability and targeting capabilities. researchgate.netnih.govmdpi.comnih.govresearchgate.net For instance, coating gold or iron oxide nanoparticles with these derivatives could improve their biocompatibility and allow for the attachment of targeting ligands for diagnostic or therapeutic purposes. nih.gov

Integration into Multicomponent Systems and Hybrid Materials for Synergistic Effects

The future of materials science lies in the creation of complex, multicomponent systems where different materials are combined to achieve synergistic effects. This compound and its derivatives can play a crucial role as linkers or scaffolds in the construction of such hybrid materials.

One promising area is the development of polymer-drug conjugates. tums.ac.irsyndevrx.comnih.govnih.gov By using functionalized this compound as a linker, therapeutic agents can be covalently attached to a polymer backbone. tums.ac.irsyndevrx.comepa.gov This can improve the drug's solubility, stability, and pharmacokinetic profile.

Moreover, the integration of this compound derivatives into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could lead to materials with unique porous structures and functionalities. These materials could have applications in gas storage, catalysis, and sensing.

Q & A

Basic: What are the established synthetic routes for (1,1'-Bipyrrolidine)-2,2',5,5'-tetrone, and what are their key optimization parameters?

The synthesis of this compound typically involves oxidative dimerization of pyrrolidine derivatives. A common method is the iodine-mediated oxidation of 2-phenyl-1,3-indandione, which forms the tetrone structure via dehydrodimerization . Key parameters include:

  • Oxidant selection : Iodine is preferred for its mild reactivity, but alternative oxidants like FeCl₃ or O₂ may influence yield and purity.
  • Solvent system : Polar aprotic solvents (e.g., dioxane) enhance reaction efficiency under reflux conditions .
  • Temperature control : Prolonged reflux (e.g., 12–24 hours) ensures complete dimerization but risks side reactions like over-oxidation.
    Yield optimization requires balancing stoichiometry (e.g., 1:1.2 molar ratio of precursor to oxidant) and inert atmosphere (N₂) to suppress byproducts .

Advanced: How can this compound be utilized in asymmetric catalysis, and what ligand design principles apply?

This tetrone’s rigid, C₂-symmetric structure makes it a precursor for chiral ligands in asymmetric catalysis. For example:

  • Bispyrrolidine-based bisphosphoramides : Derived from enantiopure tetrone, these ligands enable enantioselective allylic trichlorosilane additions (up to 95% ee) by coordinating to metals like Zn or Cu .
  • Design principles :
    • Steric tuning : Substituents at the 3,3' positions modulate steric bulk to enhance enantioselectivity.
    • Electronic effects : Electron-withdrawing groups (e.g., carbonyls) stabilize transition states during catalytic cycles .
      Methodological validation involves DFT studies to predict ligand-metal interactions and Hirshfeld surface analysis to confirm crystal packing effects .

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

  • X-ray crystallography : Resolves the tetrone’s planar bipyrrolidine backbone and confirms dihedral angles between pyrrolidine rings (e.g., ~90° for optimal π-π stacking) .
  • NMR spectroscopy :
    • ¹³C NMR : Distinct carbonyl signals at δ 170–180 ppm verify tetrone formation .
    • ¹H NMR : Absence of α-proton signals (δ 4.5–5.5 ppm) confirms complete oxidation of precursor .
  • Mass spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 248.1) and rules out oligomeric byproducts .

Advanced: How do structural modifications of this compound influence its performance in polymer synthesis?

The tetrone’s tetracarboxylic structure enables its use as a monomer in high-performance polyimides. Key modifications include:

  • Functionalization with fluorinated groups : Enhances thermal stability (e.g., Tg > 300°C) and solubility in aprotic solvents for spin-coating applications .
  • Crosslinking via dianhydride intermediates : Reacting with diamines (e.g., 4,4'-oxydianiline) forms polyimide films with low dielectric constants (<2.5), suitable for microelectronics .
    Methodological challenges involve optimizing stoichiometry to prevent gelation and using FTIR to track imidization progress (peaks at 1770 cm⁻¹ for symmetric C=O stretch) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

  • Toxicity profile : Acute oral toxicity (LD₅₀ > 2000 mg/kg) suggests low systemic risk, but inhalation of fine powders may irritate respiratory pathways .
  • Handling guidelines :
    • Use PPE (gloves, goggles) and work in a fume hood to avoid dermal contact.
    • Store under inert gas (Ar) to prevent hygroscopic degradation .
  • Waste disposal : Neutralize with aqueous base (e.g., 1N NaOH) before incineration to avoid releasing toxic fumes .

Advanced: How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Discrepancies in NMR or XRD data often stem from:

  • Solvent polarity effects : Dielectric constants alter chemical shifts (e.g., DMSO-d₆ vs. CDCl₃) .
  • Polymorphism : Crystallization conditions (e.g., slow evaporation vs. diffusion) yield distinct crystal phases with varying unit cell parameters .
    To address this:

Replicate synthesis and characterization under standardized conditions (e.g., IUPAC-recommended solvent systems) .

Perform variable-temperature NMR to detect dynamic conformational changes .

Basic: What are the documented applications of this compound in supramolecular chemistry?

The tetrone’s planar, electron-deficient structure facilitates host-guest interactions:

  • Anion binding : Carboxylate groups selectively bind sulfate (SO₄²⁻) via hydrogen bonding, studied via isothermal titration calorimetry (ITC) .
  • Coordination polymers : Reacting with transition metals (e.g., Zn²⁺) forms 2D frameworks with tunable porosity for gas storage (e.g., CO₂ adsorption at 298 K) .

Advanced: What computational methods are employed to predict the reactivity of this compound in novel reactions?

  • DFT calculations : B3LYP/6-311+G(d,p) basis sets model frontier molecular orbitals (FMOs) to predict sites for nucleophilic/electrophilic attacks .
  • Molecular dynamics (MD) simulations : Simulate solvent effects on reaction pathways (e.g., activation energy barriers in DMF vs. THF) .
  • Docking studies : For catalytic applications, ligand-receptor binding affinities are assessed using AutoDock Vina to prioritize synthetic targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.